Cas no 149947-16-0 (1-Bromo-3-(bromomethyl)-2-fluorobenzene)
1-Bromo-3-(bromomethyl)-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-(bromomethyl)-2-fluorobenzene
- 3-Bromo-2-fluorobenzyl bromide
- Benzene,1-bromo-3-(bromomethyl)-2-fluoro-
- Benzene,1-bromo-3-(bromomethyl)-2-fluoro
- 1-Bromo-3-bromomethyl-2-fluorobenzene
- Benzene, 1-bromo-3-(bromomethyl)-2-fluoro-
- STL554640
- CL9073
- BBL100846
- CM13292
- AS05947
- RP06442
- 3-Bromo-2-fluorobenzyl bromide, AldrichCPR
- Y7589
- A856831
- SY286445
- AKOS005255254
- 149947-16-0
- EN300-1897459
- PS-10027
- MFCD09842442
- DTXSID10597178
- FT-0678620
- SCHEMBL376927
- W-205698
- 3-Bromo-2-fluorobenzyl bromide, 95%
- DB-063839
- DTXCID30547938
-
- MDL: MFCD09842442
- Inchi: 1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChI Key: MGVHFTWDCYIBDO-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C=1F)Br
Computed Properties
- Exact Mass: 265.87400
- Monoisotopic Mass: 265.87420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.3
Experimental Properties
- Density: 1.923±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 254.8±25.0 ºC (760 Torr),
- Flash Point: 107.9±23.2 ºC,
- Refractive Index: 1.583
- Solubility: Almost insoluble (0.056 g/l) (25 º C),
- PSA: 0.00000
- LogP: 3.48310
1-Bromo-3-(bromomethyl)-2-fluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-(bromomethyl)-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012713-250mg |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031341-1g |
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149947-16-0 | 97% | 1g |
¥99 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031341-5g |
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¥303 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031341-250mg |
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¥82 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031341-10g |
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¥518 | 2024-05-25 | |
| TRC | B692143-250mg |
3-Bromo-2-fluorobenzyl bromide |
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$ 110.00 | 2023-04-18 | ||
| TRC | B692143-1g |
3-Bromo-2-fluorobenzyl bromide |
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$ 145.00 | 2022-06-06 | ||
| TRC | B692143-2.5g |
3-Bromo-2-fluorobenzyl bromide |
149947-16-0 | 2.5g |
$ 345.00 | 2023-04-18 |
1-Bromo-3-(bromomethyl)-2-fluorobenzene Suppliers
1-Bromo-3-(bromomethyl)-2-fluorobenzene Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-Bromo-3-(bromomethyl)-2-fluorobenzene
Comprehensive Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS No. 149947-16-0): Properties, Applications, and Industry Insights
1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS No. 149947-16-0) is a halogenated aromatic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated fluorobenzene derivative features unique reactivity due to its dual bromine substitution and fluorine atom, making it a versatile building block for cross-coupling reactions and functional group transformations. The compound's molecular structure (C7H5Br2F) enables precise modifications in target molecules, aligning with modern trends in green chemistry and atom-efficient synthesis.
Recent advancements in organofluorine chemistry have increased demand for specialized reagents like 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Researchers frequently search for "bromomethyl fluorobenzene applications" and "CAS 149947-16-0 solubility," reflecting growing interest in its physicochemical properties. The compound exhibits moderate polarity (logP ~2.8) and stability under inert atmospheres, with melting points ranging 45-48°C. Its X-ray crystallography data reveals planar aromatic geometry with characteristic C-Br bond lengths of 1.89-1.92 Å, valuable for computational chemistry modeling.
In pharmaceutical development, this bifunctional benzene derivative serves as a key precursor for PET radiotracer synthesis and kinase inhibitor scaffolds. Industry reports highlight its role in creating fluorinated bioactive molecules with improved metabolic stability—a hot topic in drug discovery forums. The 149947-16-0 molecular weight (274.92 g/mol) allows easy tracking in reaction monitoring, while its NMR spectral data (δ 7.2-7.8 ppm aromatic region) provides distinct characterization signatures.
Material scientists value 1-Bromo-3-(bromomethyl)-2-fluorobenzene for constructing self-assembled monolayers (SAMs) and liquid crystal intermediates. Its electrophilic aromatic substitution capabilities enable precise functionalization of carbon frameworks, addressing search queries like "fluorobenzene bromination techniques." The compound's vapor pressure (0.12 mmHg at 25°C) and thermal decomposition profile (>200°C) make it suitable for controlled deposition processes in electronic material fabrication.
Environmental considerations drive innovation in handling polyhalogenated compounds. Recent studies explore catalytic debromination methods for 149947-16-0 derivatives, responding to searches about "halogenated benzene recycling." The compound's biodegradation potential and ecotoxicity data are actively researched, with newer microbial degradation pathways showing promise for sustainable chemistry applications.
Analytical methodologies for 1-Bromo-3-(bromomethyl)-2-fluorobenzene continue evolving, particularly in HPLC purity analysis (typically >98%) and GC-MS detection. Laboratories frequently inquire about "CAS 149947-16-0 storage conditions," with recommendations including amber glass under argon at -20°C. The compound's UV-Vis spectrum (λmax 265 nm) facilitates concentration determination, while its Raman spectroscopy features assist in process monitoring.
Emerging applications in click chemistry and metal-organic frameworks (MOFs) utilize this bromofluorobenzene variant as a ligand precursor. Its crystallographic parameters (monoclinic, space group P21/c) enable precise molecular engineering—a subject gaining traction in nanotechnology discussions. Patent analyses reveal increasing use in OLED materials and organic semiconductors, particularly for electron transport layers.
Quality control protocols for 149947-16-0 emphasize residual solvent analysis and heavy metal screening, addressing regulatory requirements in GMP manufacturing. The compound's stability under reflux conditions (tested in THF/DMF) makes it valuable for multistep syntheses, while its compatibility with Pd catalysts supports diverse cross-coupling methodologies.
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